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molecular formula C9H9F3O2 B8348435 1-(Dimethoxymethyl)-2,3,4-trifluorobenzene

1-(Dimethoxymethyl)-2,3,4-trifluorobenzene

Cat. No. B8348435
M. Wt: 206.16 g/mol
InChI Key: AJTZOIKRCWDFHE-UHFFFAOYSA-N
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Patent
US08658641B2

Procedure details

A solution of 2,3,4-trifluorobenzaldehyde (25 g, 156.16 mmol), 2,2-dimethoxypropane (58.1 ml, 468.48 mmol), and 4-methylbenzenesulfonic acid (0.269 g, 1.56 mmol) was stirred at room temperature overnight. The reaction mixture diluted with ether and washed successively with aq. sodium bicarbonate solution, water, and brine. The organic layer dried over sodium sulfate and concentrated. The residue wasdistilled under high vacuum to give the title compound (23.07 g, 71.7%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
58.1 mL
Type
reactant
Reaction Step One
Quantity
0.269 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71.7%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[C:8]([F:11])C=C[C:3]=1[CH:4]=O.[CH3:12][O:13][C:14]([O:17][CH3:18])(C)[CH3:15]>CCOCC.CC1C=CC(S(O)(=O)=O)=CC=1>[CH3:12][O:13][CH:14]([O:17][CH3:18])[C:15]1[CH:4]=[CH:3][C:2]([F:1])=[C:9]([F:10])[C:8]=1[F:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1F)F
Name
Quantity
58.1 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
0.269 g
Type
catalyst
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with aq. sodium bicarbonate solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=C(C=C1)F)F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.07 g
YIELD: PERCENTYIELD 71.7%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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